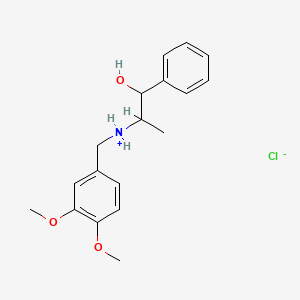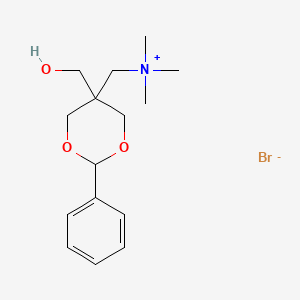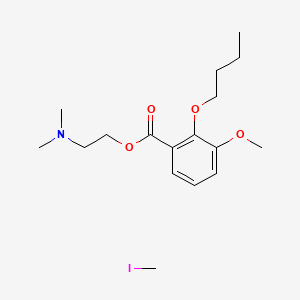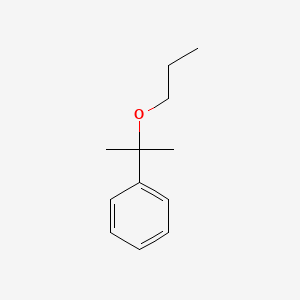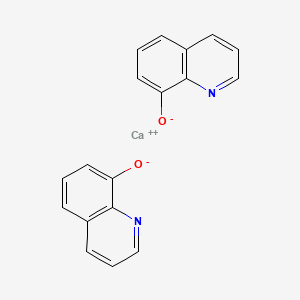
Calcium di(quinolin-8-olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium quinolin-8-olate is a coordination compound formed by the reaction of calcium ions with quinolin-8-ol, a derivative of quinoline. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Calcium quinolin-8-olate can be synthesized by reacting quinolin-8-ol with a calcium salt, such as calcium chloride, in an appropriate solvent. The reaction typically involves the formation of a chelate complex, where the quinolin-8-ol acts as a bidentate ligand, coordinating to the calcium ion through its nitrogen and oxygen atoms. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of calcium quinolin-8-olate may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Calcium quinolin-8-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the quinolin-8-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-ol derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives.
科学研究应用
Calcium quinolin-8-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that calcium quinolin-8-olate may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
作用机制
The mechanism of action of calcium quinolin-8-olate involves its ability to coordinate with metal ions and other molecules. The quinolin-8-ol ligand can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Calcium quinolin-8-olate can be compared with other similar compounds, such as:
Potassium quinolin-8-olate: Similar in structure but with potassium instead of calcium. It exhibits different catalytic properties and solubility.
Magnesium quinolin-8-olate: Another similar compound with magnesium as the central metal ion. It has different reactivity and applications.
Zinc quinolin-8-olate: Known for its use in medicinal chemistry and as a catalyst in organic reactions.
Each of these compounds has unique properties and applications, making calcium quinolin-8-olate distinct in its specific uses and effectiveness in various fields.
属性
CAS 编号 |
7069-05-8 |
|---|---|
分子式 |
C18H12CaN2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
calcium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Ca/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
InChI 键 |
SSRDUXKBRJYDLX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


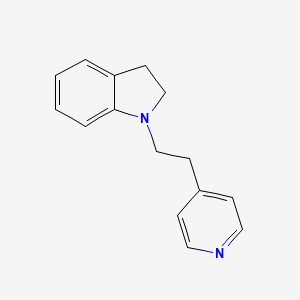
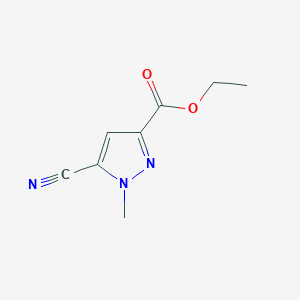
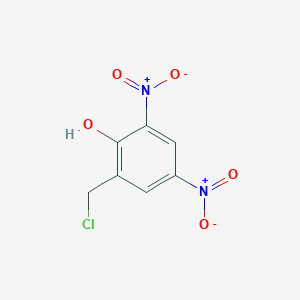


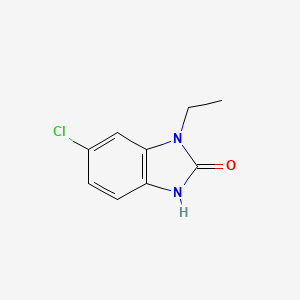
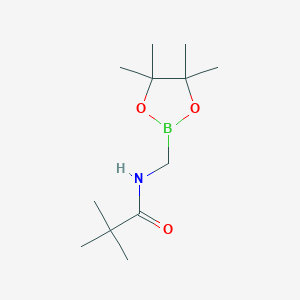
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
